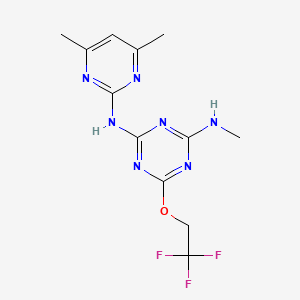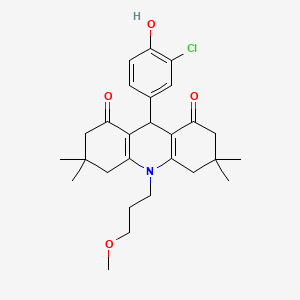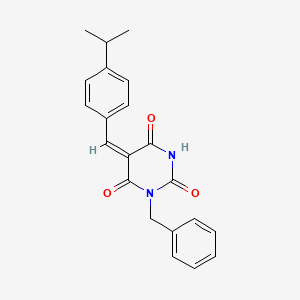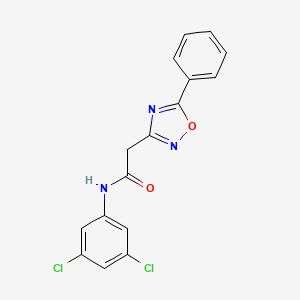![molecular formula C14H11BrClN3O2S B5213184 2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPC-157 and has been studied extensively for its ability to promote healing and tissue regeneration in various animal models. In
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been shown to increase the expression of genes that are involved in angiogenesis and extracellular matrix synthesis.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
- Accelerated healing of various tissues
- Reduced inflammation
- Increased angiogenesis
- Increased extracellular matrix synthesis
- Improved muscle and tendon function
- Reduced pain
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and for developing new therapies for various diseases. However, there are also some limitations to using BPC-157 in lab experiments. One of the main limitations is the lack of human clinical trials, which makes it difficult to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on BPC-157. Some of the areas of research include:
- Clinical trials to determine the safety and efficacy of BPC-157 in humans
- Development of new therapies for various diseases based on the regenerative properties of BPC-157
- Investigation of the mechanisms of action of BPC-157 to better understand its therapeutic properties
- Development of new synthetic peptides based on the structure of BPC-157 with improved therapeutic properties
Conclusion:
BPC-157 is a synthetic peptide that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to promote tissue healing and regeneration in various animal models, and has potential applications in the development of new therapies for various diseases. While there are still many questions that need to be answered about the safety and efficacy of BPC-157 in humans, the future looks promising for this compound and its potential applications in medicine.
Synthesis Methods
BPC-157 is a synthetic peptide that is derived from a naturally occurring protein called Body Protection Compound. The synthesis of BPC-157 involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the assembly of amino acid building blocks in a stepwise manner using a resin-bound peptide chain as a template. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Scientific Research Applications
BPC-157 has been studied extensively for its potential therapeutic properties in various animal models. Some of the areas of research include wound healing, bone healing, muscle and tendon repair, and gastrointestinal tract healing. In animal studies, BPC-157 has been shown to accelerate the healing of various tissues, reduce inflammation, and promote angiogenesis.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2S/c15-9-1-4-11(5-2-9)21-8-13(20)19-14(22)18-12-6-3-10(16)7-17-12/h1-7H,8H2,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKKCYFXMAGBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)
